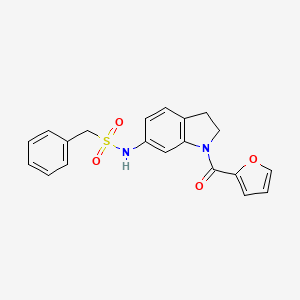

N-(1-(furan-2-carbonyl)indolin-6-yl)-1-phenylmethanesulfonamide

Description

Properties

IUPAC Name |

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c23-20(19-7-4-12-26-19)22-11-10-16-8-9-17(13-18(16)22)21-27(24,25)14-15-5-2-1-3-6-15/h1-9,12-13,21H,10-11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUFASZVXRLNKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(furan-2-carbonyl)indolin-6-yl)-1-phenylmethanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structural Overview

The compound features several notable structural components:

- Furan-2-carbonyl group : This moiety enhances the compound's reactivity and biological interactions.

- Indole moiety : Known for its role in various biological activities, including anticancer properties.

- Methanesulfonamide group : Imparts potential for enzyme inhibition and interaction with biological targets.

Anticancer Properties

Preliminary studies suggest that this compound exhibits significant inhibitory effects on various cancer cell lines. Compounds containing sulfonamide groups are known to mimic substrate transition states, which may lead to anticancer properties. For instance, similar compounds have demonstrated IC50 values indicating their potency against specific cancer types.

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Example Compound A | 15 | MCF-7 (Breast Cancer) |

| Example Compound B | 30 | HeLa (Cervical Cancer) |

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. The unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, including inhibition of enzyme activity or alteration of cellular processes.

Case Studies

-

Study on Anticancer Activity :

- Researchers investigated the effects of this compound on breast cancer cells. The study found that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of approximately 20 μM.

-

Enzyme Inhibition Study :

- A study focused on the inhibition of carbonic anhydrase by the compound revealed that it acted as a reversible inhibitor, demonstrating potential applications in treating conditions like glaucoma.

Toxicity Profile

The toxicity profile of this compound is crucial for its therapeutic application. Preliminary cytotoxicity assays indicated that the compound exhibited low cytotoxicity in normal cell lines at concentrations above 100 μM.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Preparation of Intermediate : The furan-2-carbonyl indole intermediate is synthesized using standard organic synthesis techniques.

- Formation of Final Product : The intermediate is then reacted with phenylmethanesulfonamide under controlled conditions to yield the final product.

Reaction Conditions

Common reagents include:

- Solvents : Dichloromethane or ethanol.

- Catalysts : Triethylamine or other coupling agents.

Industrial Production Methods

For large-scale production, continuous flow synthesis methods are preferred to enhance yield and reduce costs while ensuring safety and reproducibility.

Comparison with Similar Compounds

Core Scaffold Variations

Indoline vs. Phthalimide/Indole Derivatives

- 3-Chloro-N-phenyl-phthalimide (): A phthalimide derivative with a chlorine substituent and phenyl group. Unlike the target compound, its rigid aromatic structure lacks a sulfonamide group, limiting solubility but enhancing thermal stability for polymer synthesis .

- Quinolin-8-yl Indole Carboxylates (): Indole-based compounds with fluorinated alkyl chains.

Sulfonamide-Based Analogs

- 5-Bromo-1-(cyclopropanecarbonyl)-N-(perfluorophenyl)indoline-6-sulfonamide (1s) (): Shares the indoline-sulfonamide scaffold but differs in substituents. The cyclopropanecarbonyl group at position 1 increases lipophilicity, while the perfluorophenyl sulfonamide enhances electron-withdrawing effects, possibly improving target affinity. Bromination at position 5 may influence steric interactions .

- Tolyfluanid and Dichlofluanid (): Agricultural sulfonamides with dichloro and dimethylamino substituents. These lack the indoline core but highlight how sulfonamide modifications (e.g., halogenation) dictate application-specific activity (pesticidal vs. therapeutic) .

Comparative Data Table

Key Research Findings

- Substituent Effects on Bioactivity: The furan-2-carbonyl group in the target compound may improve membrane permeability compared to cyclopropanecarbonyl in 1s, but the perfluorophenyl sulfonamide in 1s likely enhances target binding via hydrophobic interactions .

- Sulfonamide Variations: Phenylmethanesulfonamide (target compound) offers balanced hydrophobicity, whereas tolylfluanid’s dichloro-dimethylamino group confers pesticidal activity through distinct mechanisms .

Q & A

Basic: What are the critical steps in designing a multi-step synthesis protocol for N-(1-(furan-2-carbonyl)indolin-6-yl)-1-phenylmethanesulfonamide to optimize yield and purity?

Answer:

The synthesis of this compound involves:

- Stepwise assembly of the indoline scaffold through cyclization reactions, followed by furan-2-carbonyl incorporation via nucleophilic acyl substitution .

- Sulfonamide functionalization using 1-phenylmethanesulfonyl chloride under anhydrous conditions, requiring precise temperature control (0–5°C) to minimize side reactions .

- Protection/deprotection strategies (e.g., tert-butoxycarbonyl for amines) to ensure regioselectivity during coupling steps .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for isolating >95% pure product .

Advanced: How can researchers resolve contradictions in reported biological activity data for sulfonamide-containing heterocycles like this compound across different assays?

Answer:

Key strategies include:

- Standardizing assay conditions : Control variables such as solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time to reduce variability .

- Orthogonal validation : Confirm antimicrobial activity via both agar dilution (MIC) and time-kill assays, or cross-validate anticancer effects using apoptosis markers (e.g., caspase-3) alongside MTT assays .

- Metabolomic profiling : Identify metabolic instability (e.g., cytochrome P450-mediated degradation) that may explain discrepancies between in vitro and in vivo results .

Structural Analysis: Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR identifies substituent positions (e.g., furan carbonyl at ~160 ppm in ¹³C NMR) and confirms indoline ring conformation .

- 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic region .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 409.12) and detects synthetic byproducts .

- X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks (e.g., sulfonamide NH···O interactions) critical for stability .

Mechanism: What integrated approaches are recommended to elucidate the mechanism of action against microbial or cancer targets?

Answer:

- In silico docking : Screen against Staphylococcus aureus dihydrofolate reductase (DHFR) or human topoisomerase IIα using AutoDock Vina to identify binding poses .

- Enzyme inhibition assays : Measure IC₅₀ for DHFR or kinase targets (e.g., EGFR) under physiologically relevant pH (7.4) and cofactor conditions .

- Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein stability shifts post-treatment .

Structure-Activity Relationship (SAR): How can systematic modifications enhance this compound’s pharmacological profile?

Answer:

- Furan-2-carbonyl modifications : Replace with thiophene-2-carbonyl to evaluate electron-withdrawing effects on target affinity .

- Indoline substitution : Introduce electron-donating groups (e.g., -OCH₃) at the 4-position to improve solubility and modulate cytochrome inhibition .

- Sulfonamide optimization : Substitute 1-phenylmethanesulfonamide with pyridine-3-sulfonamide to enhance bacterial membrane penetration .

Data Contradiction: What methodological factors should be prioritized when reconciling cytotoxicity discrepancies between in vitro and in vivo models?

Answer:

- Pharmacokinetic profiling : Assess bioavailability (e.g., Cmax, AUC) and tissue distribution via LC-MS/MS to identify exposure limitations .

- Metabolite identification : Use hepatic microsomes to detect inactive or toxic metabolites that may explain reduced in vivo efficacy .

- Tumor microenvironment models : Compare 2D monolayers vs. 3D spheroids to evaluate hypoxia-driven resistance mechanisms .

Safety: What lab handling protocols are essential for mitigating risks associated with this compound?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles due to potential skin/eye irritation .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of sulfonamide vapors .

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Analytical Challenges: How can researchers address solubility issues during bioactivity assays?

Answer:

- Co-solvent systems : Use 10% β-cyclodextrin in PBS to enhance aqueous solubility without disrupting cell membranes .

- Nanoformulation : Prepare liposomal encapsulations (e.g., DOPC/cholesterol) to improve intracellular delivery .

Crystallization: What strategies optimize single-crystal growth for X-ray studies?

Answer:

- Solvent diffusion : Layer hexane over a dichloromethane solution of the compound to induce slow nucleation .

- Temperature gradients : Gradually cool from 50°C to 4°C over 72 hours to form high-quality crystals .

Stability: How should researchers prevent degradation during long-term storage?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.